molecular formula C14H12FNO4 B13057112 Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B13057112
M. Wt: 277.25 g/mol
InChI Key: MSRLUEAQYFHXHV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a 3-methylisoxazole core substituted at position 5 with a 4-fluorobenzoyl group and at position 4 with an ethyl carboxylate. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C14H12FNO4

Molecular Weight

277.25 g/mol

IUPAC Name

ethyl 5-(4-fluorobenzoyl)-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12FNO4/c1-3-19-14(18)11-8(2)16-20-13(11)12(17)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3

InChI Key

MSRLUEAQYFHXHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride. This reaction yields Ethyl (4-fluorobenzoyl)acetate, which can then undergo further reactions to form the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzofurazan oxide, diamines, and indoles. Reaction conditions often involve the use of bases such as sodium hydride and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include benzimidazoles, perimidines, hydroxybenzophenones, and pyrones .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its bioactive properties make it a candidate for developing drugs that can modulate neurotransmitter activity and potentially treat conditions such as epilepsy and anxiety disorders .

Mechanism of Action
Research indicates that derivatives of this compound exhibit interactions with specific receptors and enzymes, contributing to their pharmacological effects. For example, studies have shown that modifications to the isoxazole structure can enhance potency and selectivity towards targets like the ERK5 pathway, which is implicated in various cellular processes .

Agricultural Chemistry

Pest Control Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals that provide effective pest control solutions. The compound's structure allows it to act as an insecticide or fungicide while minimizing environmental impact, aligning with sustainable agricultural practices .

Field Studies
Field trials have demonstrated its efficacy against various pests, showcasing reduced toxicity to non-target organisms. These studies emphasize the importance of such compounds in developing safer agricultural products that meet regulatory standards .

Biochemical Research

Enzyme Inhibition Studies
The compound is also employed in biochemical research to study enzyme inhibition mechanisms. Researchers utilize it to understand metabolic pathways better and identify new therapeutic strategies for diseases linked to enzyme dysregulation .

Immunosuppressive Properties
Recent studies have explored the immunosuppressive properties of related isoxazole derivatives, indicating potential applications in autoimmune diseases and transplant medicine. These findings suggest that this compound could be further investigated for similar properties .

Material Science

Advanced Material Development
In material science, this compound is being researched for its potential in creating advanced materials. Its unique chemical structure may contribute to developing polymers with enhanced thermal stability and mechanical properties, which are essential for various industrial applications .

Data Summary

Application AreaKey Findings
Pharmaceutical DevelopmentIntermediate for neurological drugs; enhances receptor interactions
Agricultural ChemistryEffective pest control; low toxicity to non-target organisms
Biochemical ResearchUseful in enzyme inhibition studies; potential immunosuppressive effects
Material SciencePotential for creating advanced polymers with improved properties

Case Studies

  • Pharmaceutical Case Study : A study focused on synthesizing derivatives of this compound demonstrated enhanced potency against ERK5 pathways compared to earlier compounds, leading to promising results for treating neurological disorders .
  • Agricultural Application Study : Field trials using formulations containing this compound showed a significant reduction in pest populations while maintaining ecological balance, highlighting its role in sustainable agriculture practices .
  • Biochemical Research Study : Research into enzyme inhibition revealed that modifications to the isoxazole structure could lead to compounds with superior efficacy against specific metabolic pathways linked to disease states .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 3-methylisoxazole-4-carboxylate derivatives. Key structural variations among analogs include substituents at positions 3 and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis with select analogs:

Compound Name Substituents (Position 5) Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate 4-fluorobenzoyl Methyl C₁₄H₁₂FNO₄ 293.25 (calc.) Potential enzyme inhibition, drug design Inferred
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate Trifluoromethyl 4-Methoxyphenyl C₁₄H₁₂F₃NO₄ 315.24 Enhanced lipophilicity, metabolic stability
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Methyl Phenyl C₁₃H₁₃NO₃ 231.25 Antibacterial, crystallographically characterized
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate 4-Bromophenyl Methyl C₁₃H₁₂BrNO₃ 310.15 Halogenated analog; R&D applications
Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate Benzyloxycarbonylaminoethyl Methyl C₁₇H₂₀N₂O₅ 332.35 Peptidomimetic potential, solubility modifications

Physicochemical Properties

  • Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid in ).

Biological Activity

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in the ring structure. The introduction of a fluorobenzoyl group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways involved in inflammation and cancer progression .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
  • Anti-inflammatory Effects : Compounds in the isoxazole class have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating a potential role in cancer therapy .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of this compound and related compounds. Below is a summary of key findings:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEthyl derivatives showed significant inhibition against various bacterial strains.
Anti-inflammatoryInhibition of TNF-alpha production was observed in cell culture models.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potency.
ImmunomodulatoryCompounds demonstrated differential effects on immune cell proliferation.

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